Meta-Methyl Substitution: Distinct Physicochemical Properties
The 3-methyl substitution on the phenyl ring of 4-((3-methylphenyl)sulfonamido)benzoic acid imparts a unique physicochemical signature compared to its unsubstituted and para-substituted analogs. This compound possesses a predicted pKa of 4.09±0.10 and a predicted boiling point of 503.8±60.0 °C . In contrast, the unsubstituted analog 4-(phenylsulfonamido)benzoic acid (CAS 28547-16-2) has a lower molecular weight (277.3 g/mol vs. 291.32 g/mol) and lacks the methyl group, resulting in different lipophilicity and solubility profiles [1]. The 4-methylphenyl isomer (CAS 37028-85-6) shares the same molecular formula (C14H13NO4S) but exhibits a distinct melting point range of 229-232 °C , demonstrating that positional isomerism alone can significantly alter solid-state properties relevant to formulation and handling.
| Evidence Dimension | Physicochemical Properties (Molecular Weight, pKa, Boiling Point, Melting Point) |
|---|---|
| Target Compound Data | MW: 291.32 g/mol; pKa (predicted): 4.09±0.10; Boiling Point (predicted): 503.8±60.0 °C |
| Comparator Or Baseline | 4-(phenylsulfonamido)benzoic acid (unsubstituted): MW 277.3 g/mol [1]; 4-((4-methylphenyl)sulfonamido)benzoic acid (para isomer): MW 291.33 g/mol, Melting Point 229-232 °C |
| Quantified Difference | MW difference: +14.02 g/mol vs. unsubstituted; Melting Point difference vs. para isomer: N/A (target compound mp not reported) |
| Conditions | Predicted values from computational models; experimental data from vendor specifications |
Why This Matters
The meta-methyl substitution confers distinct physicochemical properties that directly influence solubility, permeability, and formulation behavior, making generic substitution with unsubstituted or para-substituted analogs unsuitable for applications requiring specific ADME profiles.
- [1] American Elements. (n.d.). 4-(Phenylsulfonamido)benzoic acid. Product Datasheet. View Source
